molecular formula C18H15N3O B5709571 N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide

N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide

Cat. No. B5709571
M. Wt: 289.3 g/mol
InChI Key: WUOFHEMNQXYJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide, also known as CYM-5442, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. Several studies have reported that N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide inhibits the growth of cancer cells and induces apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide is not fully understood. However, it has been reported to act as a selective inhibitor of the transcription factor STAT3. STAT3 is known to play a key role in several biological processes, including cell proliferation, survival, and inflammation. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to inhibit the phosphorylation of STAT3 and prevent its nuclear translocation, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-1β, and TNF-α. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as Bcl-2 and Cyclin D1. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Furthermore, it has been extensively studied and its biological activities are well-documented. However, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the research on N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Furthermore, the mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide needs to be further elucidated to fully understand its biological activities. Another potential direction is to explore the use of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide in combination with other drugs to enhance its therapeutic efficacy. Finally, the development of more efficient synthesis methods for N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide may facilitate its use in future studies.

Synthesis Methods

The synthesis of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide involves the reaction of 6-cyanoindole with benzylbromide and N,N-dimethylacetamide in the presence of potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound. This method has been reported in several research articles and has been found to be efficient in producing high yields of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide.

properties

IUPAC Name

N-benzyl-2-(6-cyanoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c19-11-15-6-7-16-8-9-21(17(16)10-15)13-18(22)20-12-14-4-2-1-3-5-14/h1-10H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFHEMNQXYJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide

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